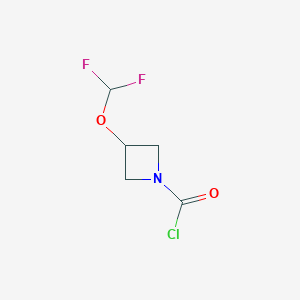

3-(Difluoromethoxy)azetidine-1-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Difluoromethoxy)azetidine-1-carbonyl chloride (DFMACC) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a carbonyl chloride derivative of azetidine, a four-membered heterocyclic compound. DFMACC has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Applications De Recherche Scientifique

Synthesis of Nicotinic Acetylcholine Receptor Ligands

Azetidine derivatives, such as the one derived from "3-(Difluoromethoxy)azetidine-1-carbonyl chloride", have been utilized in the synthesis of potent ligands for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. A notable example is the azetidine derivative A-85380, which shows selective binding to nAChRs and has been labeled for positron emission tomography (PET) imaging of central nAChRs, highlighting its importance in neurological research (Doll et al., 1999).

Building Blocks for Trifluoromethyl-Containing Compounds

3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, a compound class related to "this compound", have been synthesized and transformed into new building blocks for the preparation of CF3-containing aminopropanes, 1,3-oxazinan-2-ones, and aziridines. This demonstrates the utility of azetidine derivatives in synthesizing compounds with trifluoromethyl groups, which are significant in medicinal chemistry due to their influence on the biological activity of pharmaceuticals (Hang Dao Thi et al., 2018)

Radical Chemistry with Iodine(III) Reagents

In radical chemistry, azetidine and related structures have been used alongside iodine(III) reagents for the generation of carbon and heteroatom radicals. This includes constructing bonds like C–CF3 and C–N3, showcasing the role of azetidine derivatives in facilitating a wide range of radical-based synthetic transformations. Such chemistry is pivotal for the development of novel synthetic pathways and the creation of diverse molecular architectures (Xi Wang & A. Studer, 2017).

Ring Expansion to Pyrrolidines

Azetidine derivatives, similar to those derived from "this compound", have been utilized in ring expansion reactions to synthesize functionalized pyrrolidines. This process involves the rearrangement of 2-(α-hydroxyalkyl)azetidines, indicating the utility of azetidine compounds in accessing a broader range of heterocyclic structures, which are of interest in drug development and other areas of chemical research (François Durrat et al., 2008).

Antimicrobial and Antitubercular Activities

Novel azetidine-2-one derivatives have been synthesized and screened for antimicrobial and antitubercular activities, highlighting the potential of azetidine-based compounds in contributing to the discovery of new antimicrobial agents. Such studies underscore the importance of azetidine derivatives in medicinal chemistry, particularly in the search for new treatments for infectious diseases (K. Ilango & S. Arunkumar, 2011).

Mécanisme D'action

Mode of Action

Azetidines, the core structure of this compound, are known for their unique reactivity driven by considerable ring strain . This reactivity can be triggered under appropriate reaction conditions, leading to various interactions with biological targets .

Biochemical Pathways

Azetidines have been used as motifs in drug discovery, suggesting that they may interact with multiple biochemical pathways .

Propriétés

IUPAC Name |

3-(difluoromethoxy)azetidine-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClF2NO2/c6-4(10)9-1-3(2-9)11-5(7)8/h3,5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHHTUWFRVLOHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)Cl)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-1-(1-methylpiperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride](/img/structure/B2763289.png)

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2763296.png)

![5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2763300.png)

![methyl 2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2763301.png)

![4-amino-N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B2763305.png)

![N-(4-chlorophenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2763306.png)

![5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2763308.png)

![N-(furan-2-ylmethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2763311.png)

![(E)-1-[4-(2-pyrimidinyloxy)phenyl]-3-[3-(trifluoromethyl)anilino]-2-propen-1-one](/img/structure/B2763312.png)